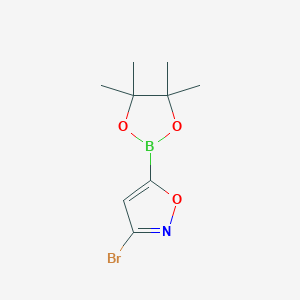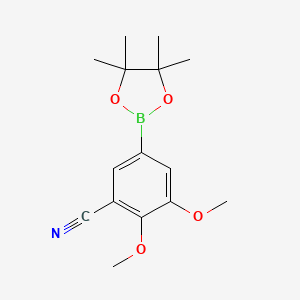
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene
Overview
Description
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene is an important organic compound that has a wide range of applications in scientific research and experiments. It is a colorless crystalline solid that is soluble in organic solvents, such as chloroform and ether. This compound is a derivative of benzene, which is a six-membered aromatic ring. It is also known as 4-nitro-2-fluorobenzylsulfanylbenzene, and its molecular formula is C9H8FNOS.
Scientific Research Applications
Synthesis and Structural Characterization
1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene, has been synthesized and characterized, indicating the possibility of synthesizing similar compounds for various applications. The structural characterization was confirmed by X-ray crystallography, NMR, EI-MS, and FT-IR techniques (Sweeney, McArdle, & Aldabbagh, 2018).
Preparation in Aqueous Solution
The preparation of related nitrobenzene derivatives, like 1-alkoxy-2-amino-4-nitrobenzenes, in aqueous solutions has been explored. This process involves reduction with sodium disulphide, demonstrating a methodology that could potentially apply to similar compounds (Blanksma, 2010).
Oxidation Processes
Various sulfides, including those related to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene, have been oxidized using chlorine dioxide. This oxidation process exhibits high chemoselectivity, which could be relevant for the synthesis or modification of similar compounds (Loginova et al., 2011).
Catalytic Synthesis
Efficient catalytic synthesis methods have been developed for derivatives of nitrobenzene, such as 2-arylbenzimidazoles, by reacting 1-fluoro-2-nitrobenzene with benzamidine hydrochlorides. This showcases the potential for catalytic processes in the synthesis of complex molecules related to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene (Sayahi et al., 2018).
Electrochemical Reduction
Studies on the electrochemical reduction of nitrobenzene derivatives have revealed insights into the reduction processes that could be applicable to similar compounds. This research focuses on understanding the reduction mechanisms and could inform the development of electrochemical applications (Silvester et al., 2006).
Nucleophilic Substitution Studies
Research on the ortho:para ratio in aromatic nucleophilic substitution of fluoro- and chloro-nitrobenzenes provides valuable information about the reactivity and substitution patterns in nitrobenzene derivatives. This knowledge is essential for understanding the chemical behavior of similar compounds (Bamkole, Hirst, & Udoessien, 1973).
properties
IUPAC Name |
1-benzylsulfanyl-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGOUYUWKERAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)






![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)